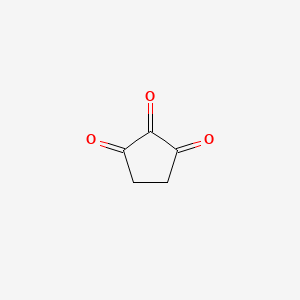

Cyclopentane-1,2,3-trione

Description

Cyclopentane-1,2,3-trione is a cyclic organic compound featuring a five-membered cyclopentane ring substituted with three ketone groups at positions 1, 2, and 3. This arrangement imparts significant polarity and reactivity due to the electron-withdrawing nature of the carbonyl groups.

Properties

CAS No. |

3613-64-7 |

|---|---|

Molecular Formula |

C5H4O3 |

Molecular Weight |

112.08 g/mol |

IUPAC Name |

cyclopentane-1,2,3-trione |

InChI |

InChI=1S/C5H4O3/c6-3-1-2-4(7)5(3)8/h1-2H2 |

InChI Key |

IONFSDQYBFORDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(=O)C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentane-1,2,3-trione can be synthesized through several methods. One common approach involves the oxidation of cyclopentanone using strong oxidizing agents. Another method includes the cyclization of appropriate diketones under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of cyclopentanone. This process requires stringent control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Cyclopentane-1,2,3-trione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the triketone into corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted cyclopentane derivatives.

Scientific Research Applications

Cyclopentane-1,2,3-trione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclopentane-1,2,3-trione involves its interaction with various molecular targets. It can act as an antioxidant by terminating radical chain reactions. The compound’s triketone structure allows it to interact with reactive oxygen species, thereby preventing oxidative damage .

Comparison with Similar Compounds

Cyclopentane-1,2,4-trione

- Structure: Features ketones at positions 1, 2, and 4, creating a non-adjacent carbonyl arrangement.

- Reactivity: The spacing between the 4-ketone and the 1,2-dione moiety may reduce intramolecular strain compared to 1,2,3-trione. This compound has been incorporated into porphyrinoid frameworks (e.g., 21-carbaporphyrin-2,3,21-trione), where its geometry facilitates metal coordination and stabilization of macrocyclic structures .

- Applications : Used in supramolecular chemistry for constructing metalloporphyrins with unique electronic properties.

4-Cyclopentene-1,2,3-trione (CAS 15548-56-8)

- Structure: An unsaturated analog with a cyclopentene ring and ketones at positions 1, 2, and 3.

- Reactivity : The α,β-unsaturated carbonyl system may undergo Diels-Alder reactions or nucleophilic additions more readily than the saturated 1,2,3-trione.

- Physical Properties: Increased polarity due to three ketones, likely leading to higher solubility in polar solvents compared to non-ketone derivatives.

3-Cyclopentene-1,2-dione Derivatives

- Structure : Features two ketone groups (positions 1 and 2) and a double bond (position 3). Substituted analogs, such as 2,3,4,5-tetraphenylcyclopent-2-en-1-one, demonstrate how steric and electronic effects from substituents (e.g., phenyl groups) alter reactivity .

- Comparison : The absence of a third ketone reduces acidity and electrophilicity compared to 1,2,3-trione. Substituents like phenyl groups may enhance stability but hinder solubility.

Ethyl 7-(2,3,5-trioxocyclopentyl)heptanoate (CAS 23535-00-4)

- Structure: A cyclopentane ring with ketones at positions 2, 3, and 5, linked to an ethyl heptanoate chain.

- Applications : Likely used in synthetic intermediates for pharmaceuticals or agrochemicals due to its multifunctional groups.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Reactivity Trends : Adjacent ketones (e.g., 1,2,3-trione) are expected to exhibit higher acidity and electrophilicity compared to spaced ketones (e.g., 1,2,4-trione), facilitating nucleophilic attacks or condensation reactions.

- Stability : Unsaturated analogs (e.g., 4-cyclopentene-1,2,3-trione) benefit from conjugation, whereas saturated derivatives may require stabilization via substituents or steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.